6-Benzylaminopurine-8-14C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzylaminopurine-8-14C is a radiolabeled synthetic cytokinin, a class of plant hormones that promote cell division and growth. This compound is a derivative of 6-Benzylaminopurine, also known as benzyl adenine. The radiolabeling with carbon-14 allows for tracing and studying the compound’s behavior in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzylaminopurine typically involves the reaction of 6-chloropurine with benzylamine in a solution of n-butanol and triethylamine. The mixture is heated, and the resulting precipitate is purified through recrystallization .
Industrial Production Methods
Industrial production methods for 6-Benzylaminopurine-8-14C are not widely documented. the general approach involves radiolabeling the synthesized 6-Benzylaminopurine with carbon-14, typically using a carbon-14 labeled precursor in the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-Benzylaminopurine-8-14C undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives .
Scientific Research Applications
6-Benzylaminopurine-8-14C has a wide range of applications in scientific research:
Chemistry: Used as a tracer to study the kinetics and mechanisms of chemical reactions.
Biology: Employed in plant physiology studies to understand cytokinin signaling and metabolism.
Medicine: Investigated for its potential role in promoting cell growth and regeneration.
Industry: Used in agriculture to enhance plant growth and increase crop yields
Mechanism of Action
6-Benzylaminopurine-8-14C exerts its effects by mimicking natural cytokinins. It binds to cytokinin receptors in plant cells, triggering a signaling cascade that promotes cell division and growth. The compound inhibits respiratory kinase, leading to increased post-harvest life of green vegetables .
Comparison with Similar Compounds
Similar Compounds
6-Benzyladenine: Another synthetic cytokinin with similar properties.
Kinetin: A naturally occurring cytokinin with comparable effects on plant growth.
Zeatin: A naturally occurring cytokinin found in many plants.
Uniqueness
6-Benzylaminopurine-8-14C is unique due to its radiolabeling with carbon-14, which allows for detailed tracing and study of its behavior in biological systems. This feature makes it particularly valuable in research applications where tracking the compound’s movement and metabolism is crucial .
Properties
Molecular Formula |
C12H11N5 |
---|---|
Molecular Weight |
227.24 g/mol |
IUPAC Name |
N-benzyl-7H-purin-6-amine |
InChI |
InChI=1S/C12H11N5/c1-2-4-9(5-3-1)6-13-11-10-12(15-7-14-10)17-8-16-11/h1-5,7-8H,6H2,(H2,13,14,15,16,17)/i7+2 |
InChI Key |
NWBJYWHLCVSVIJ-WGGUOBTBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC2=NC=NC3=C2N[14CH]=N3 |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.